molecular formula C21H22N6O2 B10940024 6-(4-methoxyphenyl)-1-methyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1-methyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10940024
M. Wt: 390.4 g/mol
InChI Key: WBOAVSPYOPNRNI-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 1-methyl-1H-pyrazole-5-carboxylic acid, followed by cyclization to form the pyrazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1-methyl-N-[2-(5-methylpyrazol-1-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N6O2/c1-14-8-9-23-27(14)11-10-22-21(28)17-12-19(15-4-6-16(29-3)7-5-15)25-20-18(17)13-24-26(20)2/h4-9,12-13H,10-11H2,1-3H3,(H,22,28)

InChI Key

WBOAVSPYOPNRNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCNC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC

Origin of Product

United States

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